molecular formula C18H16Cl2N4OS B11960853 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11960853
M. Wt: 407.3 g/mol
InChI Key: XWWNHZOILWFTHC-UFFVCSGVSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzimidazole ring, a dichlorophenyl group, and a hydrazide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 1-ethyl-1H-benzimidazole-2-thiol with 2,4-dichlorobenzaldehyde in the presence of a suitable solvent like ethanol. The resulting intermediate is then treated with hydrazine hydrate under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogen atoms replacing the chlorine atoms.

    Substitution: Substituted products where chlorine atoms are replaced by nucleophiles.

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with various molecular targets. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. The dichlorophenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the benzimidazole ring also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16Cl2N4OS

Molecular Weight

407.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H16Cl2N4OS/c1-2-24-16-6-4-3-5-15(16)22-18(24)26-11-17(25)23-21-10-12-7-8-13(19)9-14(12)20/h3-10H,2,11H2,1H3,(H,23,25)/b21-10+

InChI Key

XWWNHZOILWFTHC-UFFVCSGVSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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